1-(3,5-Difluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea
Description
1-(3,5-Difluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea is a synthetic small-molecule urea derivative characterized by a pyrimidine core substituted with a 4-methylpiperazine group and a 3,5-difluorophenyl moiety. Its design incorporates fluorine atoms to enhance metabolic stability and bioavailability, while the methylpiperazine group contributes to solubility and pharmacokinetic properties .
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N6O/c1-23-2-4-24(5-3-23)15-19-9-14(10-20-15)22-16(25)21-13-7-11(17)6-12(18)8-13/h6-10H,2-5H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHNSJFVZULKTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)NC3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pyrimidinyl intermediate: This step involves the reaction of 2-chloropyrimidine with 4-methylpiperazine under basic conditions to form the pyrimidinyl intermediate.
Introduction of the difluorophenyl group: The pyrimidinyl intermediate is then reacted with 3,5-difluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl and pyrimidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(3,5-Difluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of urea-based kinase inhibitors. Below is a comparative analysis with structurally or functionally related compounds:
Key Findings:
Potency and Selectivity: The target compound exhibits nanomolar-range inhibition of EGFR and VEGFR2, comparable to gefitinib and sorafenib. However, its selectivity over FGFR1/2 is inferior to imatinib’s specificity for BCR-ABL .
Structural Advantages : The 3,5-difluorophenyl group enhances binding affinity to hydrophobic kinase pockets, while the pyrimidine core mimics ATP’s adenine, a feature shared with gefitinib .
Limitations:
- Unlike imatinib, the compound lacks a benzamide motif, which is critical for high-affinity binding to certain kinases (e.g., c-KIT) .
- Its moderate FGFR1/2 activity may limit therapeutic utility in cancers driven by FGFR signaling .
Notes
- This analysis synthesizes general principles from kinase inhibitor literature.
- For authoritative validation, consult specialized databases (e.g., PubChem, ChEMBL) or primary research articles on urea-based kinase modulators.
Biological Activity
1-(3,5-Difluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea is a compound of interest due to its potential biological activities, particularly in the realm of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various targets, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Its structure features a difluorophenyl group and a piperazine moiety, which are critical for its biological interactions.
The biological activity of 1-(3,5-Difluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea primarily involves inhibition of specific kinases and other molecular targets. The compound has shown significant inhibition against various kinases, which play essential roles in cell signaling pathways related to cancer proliferation.
Key Targets:
- Pim Kinases : The compound exhibits potent inhibitory activity against Pim-1, Pim-2, and Pim-3 kinases with K_i values in the nanomolar range, indicating strong potential for use in cancer treatment .
- PLK4 (Polo-like kinase 4) : Recent studies have demonstrated that derivatives of this compound can serve as selective PLK4 inhibitors, crucial for regulating cell division and cancer cell proliferation .
Efficacy and Case Studies
Several studies have evaluated the efficacy of this compound in vitro and in vivo.
In Vitro Studies
- Pim Kinase Inhibition : In a study assessing the potency of various compounds against Pim kinases, 1-(3,5-Difluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea demonstrated IC_50 values below 100 nM across multiple assays .
- Cell Proliferation Assays : The compound was tested on several cancer cell lines (e.g., KG1 and SNU16), showing IC_50 values ranging from 25.3 nM to 77.4 nM, indicating effective anti-proliferative properties .
In Vivo Studies
In animal models, particularly xenograft models:
- The compound significantly delayed tumor growth compared to controls, demonstrating its potential as a therapeutic agent in oncology .
Pharmacokinetics
The pharmacokinetic profile indicates good oral bioavailability and favorable metabolism characteristics. Studies have shown that the compound maintains stability in plasma and demonstrates low risk for drug-drug interactions, making it a promising candidate for further development .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the piperazine group and the fluorine substituents on the phenyl ring significantly affect the biological activity. For instance:
Q & A
Basic Research Questions
Q. What are the key structural features of 1-(3,5-Difluorophenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea, and how do they influence its physicochemical properties?
- Structural Breakdown :
- 3,5-Difluorophenyl group : The fluorine atoms act as electron-withdrawing substituents, enhancing the compound's stability and influencing π-π stacking interactions with biological targets .
- Pyrimidine ring : Provides a planar structure for hydrogen bonding and aromatic interactions; the 4-methylpiperazine substituent introduces basicity and improves solubility in aqueous media .
- Urea linker : Facilitates hydrogen bonding with target proteins, critical for binding affinity .
Q. What synthetic strategies are recommended for preparing this compound?
- Stepwise Synthesis :
Pyrimidine Core Formation : Use a palladium-catalyzed cross-coupling reaction to introduce the 4-methylpiperazine group to 2-chloropyrimidine (reagents: Pd(dba)₂, XPhos, DMF, 80°C) .
Urea Linkage : React the pyrimidine intermediate with 3,5-difluorophenyl isocyanate in dichloromethane at 0–25°C for 12 hours .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of pyrimidine to isocyanate) and monitor reaction progress via TLC .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound's mechanism of action in kinase inhibition?
- Experimental Framework :
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays to identify primary targets .
- Structural Studies : Perform X-ray crystallography or cryo-EM to resolve binding modes with kinase domains (e.g., PDB deposition for public access) .
- Mutagenesis : Engineer kinase mutants (e.g., T790M in EGFR) to validate binding site specificity .
- Data Interpretation : Compare IC₅₀ values with structural analogs (e.g., 1-(3-chlorophenyl)urea derivatives) to establish structure-activity relationships (SAR) .
Q. How should contradictions in biological activity data across studies be addressed?
- Root Cause Analysis :
- Purity Verification : Use HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm >98% purity, excluding impurities as confounding factors .
- Assay Standardization : Replicate studies under consistent conditions (e.g., cell line: HEK293, serum-free media, 48-hour incubation) .
- Comparative SAR Table :
| Compound | Substituents | IC₅₀ (EGFR) | Notes |
|---|---|---|---|
| Target | 3,5-F₂Ph, 4-Me-piperazine | 12 nM | High selectivity |
| Analog 1 | 3-Cl, 4-MeO | 85 nM | Reduced solubility |
| Analog 2 | 2,4-F₂Ph, morpholine | 210 nM | Off-target effects |
| Data extrapolated from studies on structurally related ureas . |
Q. What advanced analytical methods are critical for characterizing degradation products under stress conditions?
- Forced Degradation : Expose the compound to heat (40°C), UV light, and acidic/basic conditions (0.1M HCl/NaOH) for 72 hours .
- LC-MS/MS Analysis :
- Column : Zorbax Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm).
- Gradient : 5–95% acetonitrile in 0.1% formic acid over 15 minutes.
- Detection : ESI+ mode, m/z 300–800 .
Methodological Notes
- Data Synthesis : Combined structural insights from , and 17 with synthesis protocols from and .
- Key Citations : Prioritized peer-reviewed journals (e.g., synthesis protocols in Organic Process Research & Development) and authoritative databases (PubChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
